Mivazerol - 125472-02-8

Mivazerol

Catalog Number: EVT-276009
CAS Number: 125472-02-8
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mivazerol, chemically known as 2-hydroxy-3-[(1H-imidazol-4-yl)methyl]benzamide hydrochloride, is a synthetic compound classified as a selective α2-adrenergic receptor agonist. [] It exhibits a strong affinity for these receptors, particularly within the central nervous system. [, ] Unlike other α2-agonists, Mivazerol demonstrates a limited hypotensive effect. [, ] Its primary role in scientific research is investigating its potential as a neuroprotective and cardioprotective agent, particularly in situations involving ischemia. [, , , ]

Clonidine

Compound Description: Clonidine is a centrally acting alpha2-adrenergic receptor agonist. It is used to treat hypertension, attention-deficit/hyperactivity disorder (ADHD), and certain withdrawal symptoms. Clonidine works by decreasing the release of norepinephrine, a neurotransmitter that constricts blood vessels and increases heart rate. []

Yohimbine

Compound Description: Yohimbine is a selective alpha2-adrenergic receptor antagonist. It is primarily used to treat erectile dysfunction and has also been investigated for its potential effects on weight loss and orthostatic hypotension. Yohimbine works by blocking the action of norepinephrine at alpha2-adrenergic receptors, leading to increased sympathetic activity. []

Relevance: Yohimbine serves as a pharmacological tool in several studies to investigate the role of alpha2-adrenergic receptors in mediating the effects of Mivazerol. For instance, pre-treatment with Yohimbine has been shown to abolish the sympathoinhibitory effects of Mivazerol in pithed rats, suggesting that Mivazerol's action is mediated through alpha2-adrenergic receptor activation. [, ]

Rauwolscine

Compound Description: Rauwolscine is another selective alpha2-adrenergic receptor antagonist, similar in action to Yohimbine. It has been investigated for its potential therapeutic effects on various conditions, including obesity, depression, and cognitive impairment. Like Yohimbine, Rauwolscine exerts its effects by blocking alpha2-adrenergic receptors, leading to enhanced sympathetic activity. []

Relevance: Rauwolscine is used in some studies alongside Mivazerol to further confirm the involvement of alpha2-adrenergic receptors in mediating Mivazerol's pharmacological effects. Its ability to counteract the effects of Mivazerol provides further evidence for Mivazerol's mechanism of action involving alpha2-adrenergic receptor agonism. []

UK14304-18

Compound Description: UK14304-18 is a highly selective alpha2-adrenergic receptor agonist known for its potent antihypertensive effects. It exhibits a strong preference for alpha2-adrenergic receptors over other adrenergic receptor subtypes, making it a valuable pharmacological tool for investigating the specific roles of alpha2-adrenergic receptors in various physiological processes. []

Relevance: UK14304-18 is used in a study investigating the effects of alpha2-adrenergic agonists on hypothermic responses to infection. This study found that, similar to Mivazerol, UK14304-18 also inhibited the hypothermic response induced by bacterial lipopolysaccharide, further supporting the involvement of alpha2-adrenergic receptors in this process. []

RX811059A

Compound Description: RX811059A is a highly selective alpha2-adrenergic receptor antagonist commonly employed in research to investigate the physiological and pharmacological roles of alpha2-adrenergic receptors. Its high selectivity for alpha2-adrenergic receptors makes it a valuable tool for dissecting the specific contributions of these receptors in complex biological systems. []

Relevance: Similar to Yohimbine and Rauwolscine, RX811059A is used to investigate the role of alpha2-adrenergic receptors in the effects of Mivazerol. It was shown to antagonize the inhibitory effect of Mivazerol on hypothermic responses to infection, further confirming that Mivazerol exerts its action via alpha2-adrenergic receptor activation. []

Dexmedetomidine

Compound Description: Dexmedetomidine is a highly selective alpha2-adrenergic receptor agonist with sedative, analgesic, and sympatholytic properties. It is widely used in clinical practice for sedation in critically ill patients and as an adjunct to general anesthesia. Dexmedetomidine exhibits a higher affinity for alpha2-adrenergic receptors compared with clonidine, resulting in a more favorable side effect profile. [, , ]

Sodium Pentobarbitone

Compound Description: Sodium Pentobarbitone is a barbiturate drug that acts as a central nervous system depressant. It is primarily used as an anesthetic, a sedative, and an anticonvulsant. Sodium Pentobarbitone works by enhancing the inhibitory effects of GABA, a neurotransmitter in the brain. []

Relevance: Sodium Pentobarbitone is used in conjunction with Mivazerol in a study investigating the combined effects of barbiturates and α2-adrenoceptor agonists on presynaptic noradrenergic function. The study demonstrated that Mivazerol potentiates the inhibitory effects of Sodium Pentobarbitone on noradrenaline levels in the rat frontal cortex, suggesting a possible synergistic interaction between these two classes of drugs. []

Norepinephrine

Compound Description: Norepinephrine is a naturally occurring catecholamine that acts as both a neurotransmitter and a hormone. It plays a crucial role in the sympathetic nervous system's "fight-or-flight" response, increasing heart rate, blood pressure, and blood glucose levels. [, ]

Relevance: Mivazerol's mechanism of action involves modulating the release and effects of Norepinephrine. By activating presynaptic α2-adrenoceptors, Mivazerol inhibits the release of Norepinephrine from sympathetic nerve endings, leading to a decrease in sympathetic activity and its associated cardiovascular effects. [, , , ]

Epinephrine

Compound Description: Epinephrine, also known as adrenaline, is another naturally occurring catecholamine with potent sympathomimetic effects. It acts on both alpha- and beta-adrenergic receptors, increasing heart rate, constricting blood vessels, and relaxing airway smooth muscle. Epinephrine is widely used in clinical practice for treating anaphylaxis, cardiac arrest, and other emergency situations. []

Relevance: While not directly interacting with Mivazerol, Epinephrine is often studied alongside Mivazerol to understand their contrasting effects on cardiovascular parameters during stress responses. Epinephrine is known to increase heart rate and blood pressure, while Mivazerol, through its alpha2-adrenergic agonist activity, tends to attenuate these responses. []

R-α-methyl-histamine

Compound Description: R-α-methyl-histamine is a selective histamine H3 receptor agonist. It is primarily used as a pharmacological tool to investigate the physiological and pharmacological roles of histamine H3 receptors in various tissues and systems. []

Relevance: R-α-methyl-histamine was used in a study comparing its effects to Mivazerol on noradrenaline release in isolated rat hearts. While Mivazerol effectively modulated noradrenaline release through α2-adrenoceptor stimulation, R-α-methyl-histamine did not exhibit a significant effect, suggesting that histamine H3 receptors may not play a crucial role in modulating noradrenaline release during myocardial ischemia in rats. []

Source and Classification

Mivazerol is derived from the class of compounds known as alpha-2 adrenergic agonists, which include other drugs like clonidine and dexmedetomidine. These agents are characterized by their ability to bind to alpha-2 adrenergic receptors, which are G-protein-coupled receptors involved in the modulation of neurotransmitter release. Mivazerol has been specifically studied for its potential benefits in reducing myocardial ischemia and improving outcomes in surgical patients .

Synthesis Analysis

The synthesis of mivazerol involves several chemical reactions that typically start from simpler organic compounds. The specific synthetic pathway for mivazerol is not extensively detailed in the literature, but it generally follows the principles of creating alpha-2 adrenergic agonists.

General Synthesis Steps:

  1. Starting Materials: The synthesis often begins with substituted imidazoline derivatives or similar precursors.
  2. Chemical Reactions: Key reactions may include alkylation, acylation, or cyclization processes to form the core structure of the compound.
  3. Purification: After synthesis, mivazerol is purified using techniques such as recrystallization or chromatography to ensure high purity for clinical use.

Technical parameters such as temperature, reaction time, and solvent choice play crucial roles in optimizing yield and purity during the synthesis process.

Molecular Structure Analysis

Mivazerol's molecular structure can be described by its chemical formula, which is C15H18N2C_{15}H_{18}N_2. The compound features a complex arrangement that includes:

  • Imidazoline Ring: This five-membered ring contributes to its activity at alpha-2 adrenergic receptors.
  • Alkyl Side Chains: These modifications enhance its binding affinity and selectivity for the target receptor.

Structural Characteristics:

  • Molecular Weight: Approximately 242.32 g/mol.
  • 3D Conformation: The spatial arrangement of atoms allows for effective interaction with the receptor sites.

The structural integrity of mivazerol is critical for its pharmacological activity, influencing its efficacy and safety profile.

Chemical Reactions Analysis

Mivazerol participates in various chemical reactions within biological systems, particularly those involving neurotransmitter modulation. Key reactions include:

  1. Binding to Alpha-2 Adrenergic Receptors: This interaction inhibits adenylate cyclase activity, leading to reduced cyclic adenosine monophosphate levels and decreased norepinephrine release.
  2. Influence on Catecholamine Release: Mivazerol has been shown to inhibit catecholamine release in response to stressors, contributing to its sympatholytic effects .

These reactions are fundamental to understanding how mivazerol exerts its pharmacological effects during perioperative care.

Mechanism of Action

The mechanism of action of mivazerol involves its agonistic activity at alpha-2 adrenergic receptors located in the central nervous system and peripheral tissues. When mivazerol binds to these receptors:

  • Inhibition of Sympathetic Outflow: This leads to decreased heart rate and blood pressure, promoting hemodynamic stability during surgery.
  • Reduction of Stress Response: By modulating neurotransmitter release, mivazerol helps mitigate the physiological stress response associated with surgical procedures .

This mechanism underlies its application in preventing perioperative myocardial ischemia and other cardiovascular complications.

Physical and Chemical Properties Analysis

Mivazerol possesses several notable physical and chemical properties:

  • Solubility: It is typically soluble in water and organic solvents, facilitating intravenous administration.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme temperatures or light exposure.
  • pH Sensitivity: Mivazerol solutions should be maintained within a specific pH range to ensure efficacy and minimize degradation.

These properties are essential for ensuring proper formulation and administration in clinical settings.

Applications

Mivazerol's primary applications lie within the field of anesthesiology and perioperative medicine:

  1. Cardiovascular Protection: It has been studied for its ability to reduce myocardial ischemia during non-cardiac surgeries, particularly in patients with pre-existing coronary artery disease .
  2. Anesthetic Adjunct: Mivazerol can be used as an adjunctive agent during anesthesia to enhance hemodynamic stability and reduce the risk of perioperative cardiac events.
  3. Research Applications: Ongoing studies continue to explore its efficacy in various surgical populations and settings, aiming to optimize patient outcomes .
Pharmacological Characterization of Mivazerol

Receptor Specificity and Selectivity Profiles

Alpha2-Adrenoceptor Agonist Activity

Mivazerol (2-Hydroxy-3-(3H-imidazol-4-ylmethyl)benzamide) is a selective α₂-adrenoceptor agonist developed as a cardioprotective agent for perioperative settings. Its primary mechanism involves high-affinity binding to α₂-adrenergic receptors, inhibiting norepinephrine release from sympathetic nerve terminals. Radioligand binding assays demonstrate mivazerol's affinity for α₂-adrenoceptors in human frontal cortex membranes (Kᵢ = 37 nM) using the antagonist [³H]RX 821002 [2] [6] [8]. The shallow competition curve (nH = 0.55) confirms its agonist properties, as partial displacement of antagonists is characteristic of agonist binding [2] [8]. Functionally, mivazerol reduces spinal cord stimulation-induced norepinephrine release and attenuates tachycardia through central sympatholytic actions [4] [5].

Table 1: Receptor Affinity Profile of Mivazerol

Receptor TypeRadioligand UsedTissue SourceKᵢ ValueSelectivity Ratio (vs. α₂)
α₂-Adrenoceptor[³H]RX 821002Human frontal cortex37 nM1
α₁-Adrenoceptor[³H]PrazosinHuman/rodent membranes4.4 µM~120x lower affinity
5-HT₁ₐ Serotonin[³H]RauwolscineRat brain530 nM~14x lower affinity
β₁/β₂-AdrenoceptorsVariousMultiple>10 µM>270x lower affinity
Imidazoline I₁/I₂[³H]Clonidine/[³H]IdazoxanHuman striatum>100 µMNo significant affinity

Data compiled from [1] [2] [8]

Non-Adrenergic Binding Site Interactions

Approximately 60% of [³H]mivazerol binding sites in human striatum membranes represent non-adrenergic, non-imidazoline entities. These sites exhibit distinct pharmacological profiles: High affinity for dexmedetomidine (pIC₅₀ = 7.1 ± 0.1) but low affinity for clonidine (pIC₅₀ < 5.0) and idazoxan (pIC₅₀ = 5.1 ± 0.1). Crucially, mivazerol's affinity for I₁-imidazoline receptors labelled by [³H]clonidine (pIC₅₀ = 5.1) and I₂-receptors labelled by [³H]idazoxan (pIC₅₀ = 3.9) is significantly lower than for α₂-adrenoceptors, confirming these striatal sites represent a novel binding category [1]. This suggests mivazerol may engage unidentified neuronal targets beyond classical adrenergic pathways, though their functional significance requires further characterization.

Comparative Affinity for Alpha2 Subtypes (α2A, α2B)

Mivazerol exhibits negligible subtype selectivity between α₂₋A and α₂₋B adrenoceptors. In human platelet membranes (enriched with α₂₋A subtype), it displaces [³H]RX 821002 with Kᵢ values comparable to those in rat kidney membranes (containing ~75% α₂₋B subtype) [2] [8]. This contrasts with agents like dexmedetomidine (α₂₋A selective) and highlights mivazerol's balanced activity across major α₂ subtypes. The therapeutic implications include broad sympathoinhibition across multiple organ systems, potentially explaining its efficacy in blunting diverse surgical stress responses [3] [7].

Binding Kinetics and Competitive Displacement Studies

Radioligand Binding Assays in Human and Rodent Tissues

Mivazerol's binding has been quantified across species using equilibrium dissociation constants:

Table 2: Binding Parameters of Mivazerol Across Tissues

Tissue SourceRadioligandBinding SitepIC₅₀/pKᵢ% Specific Binding
Human striatum[³H]Mivazerol (3nM)α₂-adrenoceptors8.0*40%
Human striatum[³H]Mivazerol (3nM)Non-adrenergic sites6.5 ± 0.160%
Human frontal cortex[³H]RX 821002α₂₋A7.43 (Kᵢ=37nM)~90%
Human platelets[³H]RX 821002α₂₋ASimilar to cortex>85%
Rat kidney[³H]RX 821002α₂₋B (75%)Comparable to α₂₋A>80%

pIC₅₀ represents -log(IC₅₀); Kᵢ derived via Cheng-Prusoff equation [1] [2] [8]

Human studies reveal [³H]mivazerol labels dual populations in striatal membranes: 40% high-affinity α₂-adrenoceptors (sensitive to adrenaline/rauwolscine blockade) and 60% pharmacologically distinct non-adrenergic sites. Rodent models show analogous binding kinetics, supporting translational relevance [1] [6]. Notably, dissociation constants for non-adrenergic sites differ between humans (pIC₅₀ = 6.5) and rats, suggesting species-specific variations in auxiliary targets [1].

Competition with Idazoxan and Clonidine Analogues

Competitive displacement profiles highlight mivazerol's unique receptor interactions:

  • Against α₂-antagonists: Mivazerol fully displaces [³H]RX 821002 from human cortical α₂₋A sites but only partially inhibits [³H]idazoxan binding to I₂-imidazoline receptors (pIC₅₀ = 5.1) [1].
  • Against α₂-agonists: Dexmedetomidine potently displaces mivazerol from non-adrenergic striatal sites (pIC₅₀ = 7.1), whereas clonidine shows negligible affinity (pIC₅₀ < 5.0) [1].
  • Cross-species differences: Unlike human tissues, rat brain exhibits no significant [³H]mivazerol binding to non-adrenergic sites, indicating critical species-specific binding patterns [6]. This pharmacological divergence necessitates cautious interpretation of rodent functional data for human therapeutic predictions.

Properties

CAS Number

125472-02-8

Product Name

Mivazerol

IUPAC Name

2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C11H11N3O2/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14)

InChI Key

RLHGFJMGWQXPBW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2

Solubility

Soluble in DMSO

Synonyms

3-((1H-imidazol-4-yl)methyl)-2-hydroxybenzamide hydrochloride
alpha-imidazol-4-yl-2,3-cresotamide
mivazerol
ucb 22073

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.